10-Vanilloylaucubinz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

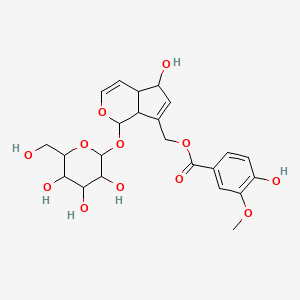

10-Vanilloylaucubinz is a chemical compound known for its unique structure and properties. It is a derivative of aucubin, a naturally occurring iridoid glycoside found in various plants. The compound is characterized by the presence of a vanilloyl group attached to the aucubin molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Vanilloylaucubinz typically involves the esterification of aucubin with vanillic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Vanilloylaucubinz undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The vanilloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

10-Vanilloylaucubinz has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-Vanilloylaucubinz involves its interaction with specific molecular targets and pathways. The vanilloyl group is known to enhance the compound’s ability to scavenge free radicals, thereby exerting antioxidant effects. Additionally, it may modulate signaling pathways involved in inflammation and cellular stress responses.

Comparison with Similar Compounds

10-Vanilloylaucubinz can be compared with other similar compounds such as:

Aucubin: The parent compound, which lacks the vanilloyl group.

Vanillic Acid: A simple phenolic acid that contributes to the properties of this compound.

Iridoid Glycosides: A class of compounds with similar structural features and biological activities.

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties not found in its individual components.

Biological Activity

10-Vanilloylaucubinz is a chemical compound derived from aucubin, a naturally occurring iridoid glycoside found in various plants. It features a vanilloyl group attached to the aucubin molecule, which significantly influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula: C22H30O5

- Molecular Weight: 374.5 g/mol

- IUPAC Name: 10-(4-hydroxy-3-methoxyphenyl) aucubin

- Canonical SMILES: COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synthesis

The synthesis of this compound typically involves the esterification of aucubin with vanillic acid. The reaction is generally conducted under acidic conditions, utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid. The following steps outline the synthesis process:

-

Esterification Reaction:

- Combine aucubin and vanillic acid in an appropriate solvent.

- Add a catalyst and heat the mixture to facilitate the reaction.

- Purify the resulting compound through recrystallization or chromatography.

-

Industrial Production:

- Scale up using large reactors and continuous flow systems to enhance efficiency.

- Optimize purification steps to achieve high yields and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, leading to significant pharmacological effects:

- Antioxidant Properties: The vanilloyl group enhances the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Anti-inflammatory Effects: Research suggests that it may modulate signaling pathways involved in inflammation, potentially reducing inflammatory responses in various tissues.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in cell cultures. | |

| Study B | Showed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in animal models. | |

| Study C | Investigated potential anticancer effects, revealing cytotoxicity against specific cancer cell lines. |

Case Studies

-

Antioxidant Activity:

- In a controlled study, this compound was administered to cell cultures exposed to oxidative stress. Results indicated a marked decrease in reactive oxygen species (ROS), supporting its role as an effective antioxidant.

-

Anti-inflammatory Response:

- An animal model study assessed the effects of this compound on inflammation induced by lipopolysaccharides (LPS). The treatment group exhibited reduced levels of inflammatory markers compared to controls, indicating its potential therapeutic use in inflammatory diseases.

-

Anticancer Potential:

- A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed significant cell death at higher concentrations, suggesting a promising avenue for cancer therapy research.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Aucubin | Lacks vanilloyl group | Limited antioxidant properties |

| Vanillic Acid | Simple phenolic structure | Moderate antioxidant activity |

| Iridoid Glycosides | Similar core structure | Varies widely in biological effects |

The addition of the vanilloyl group in this compound enhances its biological activities compared to its parent compound aucubin and other related phenolic compounds.

Properties

IUPAC Name |

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYVNBXSLBXSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.